N-Ethyl-6-fluoropyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9FN2O2S |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-ethyl-6-fluoropyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9FN2O2S/c1-2-10-13(11,12)6-3-4-7(8)9-5-6/h3-5,10H,2H2,1H3 |
InChI Key |
TWHPTQPMWVZPEN-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CN=C(C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for N Ethyl 6 Fluoropyridine 3 Sulfonamide and Structural Analogues
Retrosynthetic Analysis of the N-Ethyl-6-fluoropyridine-3-sulfonamide Scaffold
A retrosynthetic analysis of this compound identifies three primary bond disconnections that suggest a convergent synthetic strategy. The most logical disconnections are at the sulfonamide N-C bond (N-ethyl), the S-N bond (sulfonamide), and the C-F bond on the pyridine (B92270) ring.
This analysis leads to three key precursor molecules: 6-fluoropyridine-3-sulfonyl chloride, ethylamine, and a suitable pyridine-3-sulfonic acid or sulfonyl chloride derivative that can be fluorinated. The forward synthesis could therefore involve:
Formation of a pyridine-3-sulfonamide (B1584339) scaffold.
Introduction of the ethyl group onto the sulfonamide nitrogen.
Fluorination of the pyridine ring at the 6-position.
The order of these steps can be varied, presenting multiple synthetic routes. For instance, fluorination could precede sulfonamide formation, or N-alkylation could be the final step. The choice of route would depend on the compatibility of functional groups and the regioselectivity of the fluorination step.
Classical and Contemporary Approaches to Pyridine-3-sulfonamide Synthesis
The synthesis of the pyridine-3-sulfonamide core is a foundational step. This can be achieved through various established and modern chemical methods.
Strategies for Sulfonamide Moiety Formation
The most common method for forming the sulfonamide moiety involves the reaction of a pyridine-3-sulfonyl chloride with an amine. eurjchem.com This is a well-established transformation in organic chemistry.
General Procedure: A solution of pyridine-3-sulfonyl chloride is treated with an amine, such as ammonia (B1221849) or a primary/secondary amine, in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). eurjchem.comchemicalbook.com The reaction is typically stirred at room temperature. chemicalbook.com For instance, pyridine-3-sulfonamide can be synthesized by reacting pyridine-3-sulfonyl chloride hydrochloride with ammonia in a mixture of DCM and methanol, yielding the desired product in high yield (91%). chemicalbook.com
Another approach involves the initial sulfonation of 2-aminopyridine (B139424) using concentrated sulfuric acid to produce 6-aminopyridine-3-sulfonic acid. rasayanjournal.co.in This intermediate can then be converted to the corresponding sulfonyl chloride by reacting it with phosphorus pentachloride. rasayanjournal.co.in This sulfonyl chloride is then reacted with various amines to furnish the substituted pyridosulfonamide derivatives. rasayanjournal.co.in
Introduction of the Ethyl Group at the Sulfonamide Nitrogen
The ethyl group can be introduced onto the sulfonamide nitrogen via N-alkylation. Classical methods often involve reacting the sulfonamide with an alkyl halide, but these reactions can be slow and may lead to dialkylation. tandfonline.com Contemporary methods utilize metal catalysts or alternative alkylating agents to achieve more efficient and selective mono-N-alkylation.
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an environmentally benign approach that uses alcohols as alkylating agents, with water as the only byproduct. organic-chemistry.orgrsc.org Various transition metal catalysts have been developed for this purpose.
| Catalyst System | Alkylating Agent | Conditions | Yield | Reference |
| Mn(I) PNP pincer precatalyst / K₂CO₃ | Benzylic & primary aliphatic alcohols | Xylenes, 150°C, 24h | Excellent (up to 98%) | organic-chemistry.org |
| FeCl₂ / K₂CO₃ | Benzylic alcohols | - | High (>90%) | ionike.com |
| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ / Cs₂CO₃ | Alcohols | Water, Microwave | Good (74-91%) | rsc.org |
Another approach involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to activate alcohols for the N-alkylation of sulfonamides, which proceeds under mild conditions. oup.com Additionally, polymer-supported reagents, such as anion exchange resins, offer a simple procedure where the sulfonamide is supported on the resin and then reacted with an alkyl halide, facilitating easy purification and preventing dialkylation. tandfonline.com
Regioselective Fluorination Techniques for Pyridine Cores
Introducing a fluorine atom at a specific position on the pyridine ring requires regioselective fluorination methods. The electronic nature of the pyridine ring, being electron-deficient, influences the strategy chosen. Both electrophilic and nucleophilic methods have been developed.
Electrophilic Fluorination Methodologies
Direct C-H fluorination of electron-deficient heterocycles like pyridine is challenging. However, reagents and methods have been developed to achieve this transformation. Electrophilic N-F reagents are widely used for this purpose. rsc.org
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a common electrophilic fluorinating agent. acs.orgacs.org The fluorination of 2-aminopyridines and pyridin-2(1H)-ones with Selectfluor® in an aqueous solution can proceed with high yields and regioselectivity. nih.gov The regioselectivity is strongly dependent on the existing substituents on the pyridine ring. nih.gov For example, a method for the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines using Selectfluor® in aqueous conditions has been developed. acs.orgacs.org
Silver(II) fluoride (B91410) (AgF₂) has been shown to be a broadly applicable and safe reagent for the site-selective fluorination of a single C-H bond in pyridines and diazines. sigmaaldrich.com This method allows for the late-stage functionalization of complex molecules at the position alpha to the nitrogen. nih.govacs.org The site selectivity can be influenced by substituents on the ring; for instance, 3-substituted pyridines containing halo, alkoxy, or cyano groups react with exclusive selectivity to form the 2-fluoro-3-substituted product. nih.govacs.org
| Reagent | Substrate Type | Key Features | Reference |
| Selectfluor® | Imidazo[1,2-a]pyridines | Aqueous conditions, moderate to good yields, excellent regioselectivity for the 3-position. | acs.orgacs.org |
| Selectfluor® | 2-Aminopyridines | Mild conditions, high yields, regioselectivity depends on substituent pattern. | nih.gov |
| AgF₂ | Pyridines and Diazines | Site-selective C-H fluorination α to nitrogen, broad scope. | sigmaaldrich.comnih.govacs.org |
A Rh(III)-catalyzed C–H functionalization approach has also been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov
Nucleophilic Fluorination Strategies
Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine onto an electron-deficient ring system like pyridine. This strategy requires a good leaving group, such as a halide or a nitro group, at the desired position.
The replacement of a nitro group by a fluoride anion is a viable pathway. mdpi.com For example, methyl 3-nitropyridine-4-carboxylate can be converted to methyl 3-fluoropyridine-4-carboxylate by heating with cesium fluoride (CsF) in dry dimethyl sulfoxide (B87167) (DMSO). mdpi.com This demonstrates the utility of the nitropyridine pathway for nucleophilic fluorination. mdpi.com
Furthermore, the combination of C-H fluorination followed by SₙAr provides a versatile route for late-stage functionalization. nih.govacs.org After installing a fluorine atom via electrophilic fluorination (e.g., with AgF₂), the fluoride itself can act as a leaving group in a subsequent SₙAr reaction with various nucleophiles. nih.govacs.org This two-step sequence allows for the introduction of a wide array of functionalities at the position alpha to the ring nitrogen under mild conditions. nih.govacs.org
C-H Bond Functionalization Approaches for Fluorination
Direct C-H bond functionalization has emerged as a powerful strategy for the introduction of fluorine atoms into heterocyclic systems, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized substrates.
One of the most notable methods for the site-selective fluorination of pyridines and diazines utilizes silver(II) fluoride (AgF₂). psu.edu This approach allows for the direct conversion of a C-H bond adjacent to a nitrogen atom into a C-F bond. orgsyn.org The reaction typically proceeds at ambient temperature and is complete within an hour, demonstrating high selectivity for the position alpha to the ring nitrogen. psu.edu The mild conditions of this reaction make it compatible with a wide range of functional groups, which is a significant advantage for the late-stage fluorination of complex molecules. psu.edunih.gov
Key Features of AgF₂-mediated C-H Fluorination:
High Regioselectivity: The fluorination occurs with exclusive selectivity at the C-H bond adjacent to the nitrogen in pyridines and diazines. psu.eduacs.org For 3-substituted pyridines, fluorination preferentially occurs at the 2-position. nih.govacs.org
Mild Reaction Conditions: The reaction is typically carried out at or near room temperature, which helps in preserving sensitive functional groups within the molecule. psu.eduorgsyn.org
Broad Substrate Scope: The method is tolerant of various functional groups, including halides, alkoxy, cyano, and trifluoromethyl groups. nih.govacs.org
Safety and Accessibility: AgF₂ is a commercially available and relatively safe fluorinating agent compared to hazardous reagents like elemental fluorine. psu.edu
The mechanism of this fluorination is believed to be inspired by the classic Chichibabin amination reaction. psu.edupkusz.edu.cn This method's ability to selectively fluorinate pyridines makes it a valuable tool for creating fluorinated derivatives of medicinally important compounds. psu.edu The resulting 2-fluoropyridines can then serve as versatile intermediates for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. orgsyn.orgnih.gov
Reaction Optimization and Scalability Studies for this compound Preparation
The optimization of reaction conditions is crucial for developing efficient, cost-effective, and scalable synthetic routes for pharmacologically relevant molecules like this compound. While specific scalability studies for this exact compound are not extensively detailed in the provided context, general principles of reaction optimization for analogous structures can be applied.
For the synthesis of related heterocyclic compounds, optimization often involves a multi-step approach. For instance, in the synthesis of certain 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, the process begins with commercially available starting materials and proceeds through several reaction steps, including coupling and deprotection. nih.gov
Table 1: General Parameters for Reaction Optimization
| Parameter | Considerations for Optimization | Potential Impact on Yield and Purity |
| Solvent | Polarity, boiling point, and solubility of reactants and products. | Can influence reaction rates, selectivity, and ease of product isolation. |
| Temperature | Reaction kinetics and stability of reactants and products. | Higher temperatures may increase reaction rates but can also lead to side product formation. |
| Catalyst | Type and loading of the catalyst. | Can significantly improve reaction efficiency and selectivity. |
| Reagent Stoichiometry | Molar ratios of reactants. | Optimizing ratios can maximize the conversion of the limiting reagent and minimize waste. |
| Reaction Time | Monitoring reaction progress to determine the optimal duration. | Insufficient time leads to incomplete reaction, while excessive time may result in product degradation. |
For scaling up production, factors such as heat transfer, mixing efficiency, and safety considerations become paramount. The transition from laboratory-scale to industrial-scale synthesis requires careful re-evaluation and optimization of these parameters to ensure consistent product quality and a safe manufacturing process.
Purification and Isolation Techniques for this compound
The purification and isolation of the final product are critical steps to ensure the high purity required for pharmaceutical applications. A variety of techniques can be employed, often in combination, to isolate this compound from reaction mixtures.
Common Purification Techniques:
Crystallization: This is a widely used method for purifying solid compounds. google.com The choice of solvent is crucial and is often determined empirically. For sulfonamides, recrystallization from solvents like ethanol (B145695) or propanol-water mixtures has been shown to yield high-purity crystalline products. google.com The process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound.
Chromatography: Various chromatographic techniques are indispensable for the purification of organic compounds.
Silica (B1680970) Gel Chromatography: This is a standard technique for separating mixtures based on polarity. For pyridine derivatives, it has been demonstrated that mixtures of isomers can be effectively separated using silica gel chromatography. psu.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative separations, offering high resolution and efficiency. It is often used to determine the purity of the final product. nih.gov
Supercritical Fluid Chromatography (SFC): SFC has been used for the separation of sulfonamides, offering a greener alternative to traditional liquid chromatography. researchgate.net
Extraction: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquid phases. For pyridine derivatives, extraction from aqueous solutions can be achieved using organic solvents. google.comgoogle.com The pH of the aqueous phase can be adjusted to facilitate the separation; for example, acidifying the solution with dilute HCl can convert pyridine into its water-soluble hydrochloride salt, allowing for the removal of non-basic impurities with an organic solvent. researchgate.net
Solid-Phase Extraction (SPE): SPE is a technique used for sample preparation and purification. It has been successfully applied to the extraction and concentration of sulfonamides from various matrices, such as seawater, using cartridges packed with a solid adsorbent. nih.gov
The selection of a specific purification strategy depends on the physical and chemical properties of this compound, the nature of the impurities present, and the desired scale of the operation. A combination of these techniques is often necessary to achieve the stringent purity requirements for pharmaceutical-grade compounds.
Advanced Spectroscopic and Chromatographic Characterization Methods for N Ethyl 6 Fluoropyridine 3 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-Ethyl-6-fluoropyridine-3-sulfonamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete structural assignment.
Proton (¹H) NMR Spectroscopy Methodologies
Proton (¹H) NMR spectroscopy is the most common NMR technique, providing information on the number, environment, and coupling of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl group and the pyridine (B92270) ring protons are expected.
The ethyl group (-CH₂CH₃) would present as a triplet for the methyl (CH₃) protons, resulting from coupling to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons would, in turn, appear as a quartet due to coupling with the methyl protons. An additional coupling may be observed for the methylene protons to the sulfonamide nitrogen's proton (-SO₂NH-). The proton on the sulfonamide nitrogen itself would likely appear as a broad singlet or a triplet, depending on the solvent and coupling to the adjacent methylene group.
The aromatic region of the spectrum would display signals for the three protons on the fluoropyridine ring. Their chemical shifts and coupling patterns are dictated by their positions relative to the fluorine and sulfonamide substituents. The fluorine atom, being highly electronegative, will influence the electronic environment of the adjacent protons, causing characteristic splitting patterns (coupling constants, J).
¹H NMR Data Table for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ethyl) | ~1.2 | Triplet (t) | ~7.2 |
| CH₂ (ethyl) | ~3.2 | Quartet (q) | ~7.2 |
| NH (sulfonamide) | Variable | Broad Singlet (br s) or Triplet (t) | - |
| H-4 (pyridine) | ~8.3 | Doublet of Doublets (dd) | JH4-H5, JH4-F6 |
| H-5 (pyridine) | ~7.4 | Doublet of Doublets (dd) | JH5-H4, JH5-H2 |
Carbon (¹³C) NMR Spectroscopy Methodologies
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atoms of the ethyl group will appear in the aliphatic region (upfield), while the pyridine ring carbons will be in the aromatic region (downfield). The carbon atom bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
¹³C NMR Data Table for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (ethyl) | ~15 |
| CH₂ (ethyl) | ~40 |
| C-3 (pyridine) | ~135 |
| C-5 (pyridine) | ~120 |
| C-4 (pyridine) | ~140 |
| C-2 (pyridine) | ~150 |
Fluorine (¹⁹F) NMR Spectroscopy Methodologies
Fluorine (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-6 position of the pyridine ring. The multiplicity of this signal will be a doublet of doublets, arising from coupling to the ortho proton (H-5) and the meta proton (H-4).
Two-Dimensional NMR Spectroscopic Approaches (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the coupling between the CH₂ and CH₃ protons of the ethyl group, as well as the couplings between the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the CH/CH₂/CH₃ groups.
Mass Spectrometry (MS) Techniques for Molecular Formula Elucidation and Fragmentation Pathway Investigation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Approaches
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition and molecular formula of a compound. For this compound (C₇H₉FN₂O₂S), the experimentally measured exact mass would be compared to the calculated theoretical mass to confirm the molecular formula.
HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
|---|---|---|
| [M+H]⁺ | 221.0400 | Value consistent with calculated mass |
Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for this molecule would likely involve the loss of the ethyl group, cleavage of the sulfonamide bond, and fragmentation of the pyridine ring.
Tandem Mass Spectrometry (MS/MS) Methodologies
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for structural elucidation by fragmenting specific ions and analyzing the resulting fragments. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. youtube.com This process provides valuable information about the molecule's connectivity and can be instrumental in identifying unknown compounds or confirming the structure of synthesized molecules.
For this compound, with a molecular weight of 204.22 g/mol , the protonated molecule [M+H]⁺ would be selected as the precursor ion in the first mass spectrometer. Fragmentation of this precursor ion in the collision cell would likely occur at the weakest bonds. The sulfonamide linkage is a common site for fragmentation.
Expected Fragmentation Pattern:
The structure of this compound offers several potential fragmentation pathways. The most probable fragmentations would involve the cleavage of the S-N bond, the S-C bond, and bonds within the ethyl group.
A representative table of potential fragment ions for this compound is presented below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Proposed m/z |
| 205.04 | [M+H-C₂H₄]⁺ | 6-fluoropyridine-3-sulfonamide (B12313616) | 177.00 |
| 205.04 | [M+H-SO₂]⁺ | N-Ethyl-6-fluoropyridin-3-amine | 141.08 |
| 205.04 | [C₅H₃FN-SO₂H]⁺ | 6-fluoropyridin-3-ylium | 96.02 |
| 205.04 | [C₂H₅NHSO₂]⁺ | Ethylsulfamoyl cation | 108.01 |
Note: This data is illustrative of expected fragmentation patterns and not based on published experimental results for this specific compound.
Vibrational Spectroscopic Methods: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. wikipedia.orglibretexts.org These techniques are complementary and provide a comprehensive vibrational fingerprint of a molecule.
For this compound, characteristic vibrational frequencies can be predicted for its key functional groups: the sulfonamide, the pyridine ring, the C-F bond, and the ethyl group.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the stretching and bending vibrations of its functional groups. The N-H stretch of the sulfonamide group would appear as a distinct band, while the asymmetric and symmetric stretching of the S=O group would produce strong absorptions.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The pyridine ring vibrations and the C-S bond stretch would be readily observable.
A table of expected characteristic vibrational frequencies for this compound is provided below.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3300-3200 | 3300-3200 |
| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 | 3000-2850 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1310 | 1350-1310 |
| S=O (Sulfonamide) | Symmetric Stretching | 1160-1120 | 1160-1120 |
| C=C, C=N (Pyridine) | Ring Stretching | 1600-1450 | 1600-1450 |
| C-F | Stretching | 1250-1000 | 1250-1000 |
| S-N | Stretching | 900-800 | 900-800 |
Note: The frequency ranges are typical values for these functional groups and may vary for the specific molecule.
X-ray Crystallography for Solid-State Structural Determination
While no published crystal structure for this compound is currently available, a hypothetical crystallographic analysis would provide invaluable data. The analysis would reveal the geometry of the pyridine ring and the sulfonamide group, including the torsional angles that define the molecule's shape. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, which dictate the crystal packing.
A table summarizing the type of data that would be obtained from an X-ray crystallographic study is presented below.
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic crystal symmetry (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |
| Bond Lengths | The precise distances between bonded atoms (e.g., S=O, S-N, C-F). |
| Bond Angles | The angles between adjacent bonds (e.g., O-S-O, C-S-N). |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |
| Hydrogen Bonding Parameters | The distances and angles of intermolecular hydrogen bonds. |
Note: This table represents the type of data expected from an X-ray crystallography experiment.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. The choice of technique depends on the compound's properties, such as polarity, volatility, and molecular weight.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture in solution. For a moderately polar compound like this compound, reversed-phase HPLC would be the most suitable method. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier to ensure good peak shape. Detection would likely be achieved using a UV detector, as the pyridine ring is a chromophore.
A representative table outlining a potential HPLC method is provided below.
| HPLC Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Water and Acetonitrile |
| Detector | UV at a wavelength corresponding to the absorbance maximum of the pyridine ring |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Note: These are typical starting conditions for method development and would require optimization.
Gas Chromatography (GC) Techniques for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com this compound itself has a relatively high boiling point and may not be sufficiently volatile for direct GC analysis without thermal degradation.
However, GC could be applicable if the compound is derivatized to increase its volatility. For example, the acidic proton on the sulfonamide nitrogen could be replaced with a silyl (B83357) group (e.g., trimethylsilyl) through a derivatization reaction. The resulting derivative would be more volatile and amenable to GC analysis. The analysis would likely be performed on a nonpolar or medium-polarity capillary column.
Thin-Layer Chromatography (TLC) as an Analytical Tool
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique for qualitative analysis, such as monitoring the progress of a reaction or assessing the purity of a sample. umass.edu For this compound, TLC would be performed on a silica (B1680970) gel plate, which is a polar stationary phase.
The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be used. The polarity of the eluent would be adjusted to obtain an appropriate retention factor (Rf) value, typically between 0.3 and 0.7. Visualization of the spots would be achieved under UV light, as the pyridine ring is UV-active.
A table of potential TLC systems for the analysis of this compound is shown below.
| Stationary Phase | Mobile Phase System (v/v) | Visualization |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 1:1) | UV light (254 nm) |
| Silica Gel 60 F₂₅₄ | Dichloromethane (B109758):Methanol (e.g., 95:5) | UV light (254 nm) |
Note: The optimal mobile phase composition would need to be determined experimentally.
Theoretical and Computational Investigations of N Ethyl 6 Fluoropyridine 3 Sulfonamide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, molecular geometry, and reactivity of N-Ethyl-6-fluoropyridine-3-sulfonamide. By solving approximations of the Schrödinger equation, these techniques can model molecular behavior at the atomic level.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules due to its balance of accuracy and computational efficiency. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), are employed to determine its optimized molecular structure. nih.govexlibrisgroup.com These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's ground-state geometry.
Furthermore, DFT is used to analyze the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. For sulfonamide derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.
Table 1: Representative DFT-Calculated Electronic Properties
| Parameter | Description | Typical Calculated Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.0 to -8.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 to 6.5 eV |
| Dipole Moment | Measure of the net molecular polarity arising from charge distribution. | 3.0 to 5.0 Debye |
Ab initio methods, such as Hartree-Fock (HF) theory, provide an alternative framework for studying electronic configurations from first principles, without reliance on empirical data. While often more computationally demanding than DFT, ab initio calculations are valuable for benchmarking and providing a different theoretical perspective. asianpubs.org These methods can be used to calculate the molecular geometry and electronic properties of this compound. Comparing results from HF and DFT methods can offer a more comprehensive understanding of the molecule's electronic structure. asianpubs.org For instance, analyzing the molecular orbitals and charge distributions calculated by both methods can help validate the predictions of reactivity and intermolecular interaction sites.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms.
This analysis is often performed computationally by systematically rotating the molecule's single bonds (e.g., the C-S, S-N, and N-C bonds of the ethylsulfonamide group) and calculating the potential energy at each step. mdpi.com The resulting potential energy surface reveals the most stable conformers (energy minima) and the energy barriers to rotation between them. For this compound, key considerations include the orientation of the ethyl group relative to the sulfonamide moiety and the rotation around the bond connecting the sulfonamide group to the fluoropyridine ring. Studies on similar molecules have shown that the preferred conformation is crucial for its interaction with biological targets. nih.gov
Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic movements over time. By simulating the molecule in a virtual environment (often including solvent molecules), MD can explore the conformational landscape and provide insights into the molecule's dynamic behavior, flexibility, and how it interacts with its surroundings.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. researchgate.net It is used to predict how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov
The MEP map is colored according to the electrostatic potential value:
Red Regions: Indicate negative potential, rich in electron density. These are the most likely sites for electrophilic attack and hydrogen bond acceptance. For this compound, these areas are expected around the highly electronegative oxygen atoms of the sulfonyl group, the fluorine atom, and the nitrogen atom of the pyridine (B92270) ring. researchgate.netresearchgate.net
Blue Regions: Indicate positive potential, representing electron-deficient areas. These are susceptible to nucleophilic attack. The hydrogen atom of the sulfonamide N-H group is a prominent positive site.
Green/Yellow Regions: Represent neutral or weakly polarized areas.
By analyzing the MEP map, one can predict the molecule's reactivity patterns and its non-covalent interaction capabilities, which are essential for understanding its biological function. nih.gov
Computational Prediction of Spectroscopic Parameters
Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure. nih.gov DFT methods are widely used for this purpose.
NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). Theoretical spectra for this compound can be generated and compared with experimental results to aid in the assignment of specific peaks to the corresponding atoms in the molecule. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the IR absorption bands can be computed. asianpubs.org These calculations help in assigning the characteristic stretching and bending modes of the functional groups, such as the S=O and N-H stretches of the sulfonamide group and the vibrations of the fluoropyridine ring. Calculated frequencies are often scaled by a factor to better match experimental values. nih.gov
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. nih.gov This provides information about the molecule's chromophores and electronic structure.
Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Sulfonamide Moiety
| Spectroscopic Data | Functional Group | Predicted Value | Typical Experimental Value |
| ¹H NMR Chemical Shift (δ) | N-H proton | 8.5 - 9.5 ppm | 8.0 - 9.0 ppm |
| IR Frequency (ν) | SO₂ asymmetric stretch | 1340 - 1370 cm⁻¹ | 1325 - 1350 cm⁻¹ |
| IR Frequency (ν) | SO₂ symmetric stretch | 1160 - 1190 cm⁻¹ | 1150 - 1170 cm⁻¹ |
| UV-Vis Absorption (λ_max) | π → π* transition (aromatic ring) | 260 - 280 nm | 265 - 285 nm |
Structure-Activity Relationship (SAR) Studies via Computational Approaches for this compound Analogues
Computational Structure-Activity Relationship (SAR) studies aim to link the chemical structure of a series of compounds to their biological activity. nih.gov For this compound and its analogues, these studies are crucial for optimizing potency and other desired properties.
Computational SAR involves generating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of related molecules and correlating them with their measured biological activity using statistical models. Key structural features of this compound that would be investigated in a SAR study include:
The Sulfonamide Linker: This group is a critical hydrogen bond donor (N-H) and acceptor (S=O), often essential for binding to a biological target. researchgate.net
The Ethyl Group on the Nitrogen: Modifications to this group (e.g., changing its length or branching) would alter steric and hydrophobic interactions.
The 6-Fluoro Substituent: The fluorine atom can influence the electronic properties of the pyridine ring and may form specific interactions (like halogen bonds) with a receptor.
The Pyridine Ring: This aromatic system serves as a scaffold and can engage in π-π stacking or other interactions.
By systematically modifying these parts of the molecule in silico and calculating the resulting changes in molecular properties, researchers can build predictive models to guide the synthesis of new, more effective analogues. nih.govnih.gov
Ligand-Protein Docking Methodologies (for in vitro binding studies)
Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site to form a stable complex. rjb.roresearchgate.net This method is instrumental in structure-based drug design for understanding binding mechanisms and predicting the affinity of a compound for a particular biological target. rjb.roresearchgate.net For a compound like this compound, docking studies would be crucial to elucidate its potential interactions with various protein targets.
The general workflow for such a study involves several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states. The ligand's 3D structure is generated and optimized to its lowest energy conformation. rjb.ro
Software such as Glide, provided by Schrödinger, or MOE (Molecular Operating Environment) are commonly used for docking sulfonamide derivatives. rjb.ronih.gov These programs utilize a grid-based approach where the protein's active site is mapped for favorable interactions. The ligand is then flexibly docked into this grid, and various possible binding poses are generated and evaluated using a scoring function. rjb.ro This function estimates the binding free energy, with lower scores generally indicating a more favorable binding interaction. nih.govnih.gov
For sulfonamide-containing compounds, a common target for docking studies is the enzyme family of carbonic anhydrases (CAs), where the sulfonamide group typically coordinates with a zinc ion in the active site. mdpi.comacs.orgresearchgate.net Another relevant target for antibacterial sulfonamides is dihydropteroate (B1496061) synthase (DHPS), where the ligand competes with the natural substrate, p-aminobenzoic acid (PABA). nih.gov Docking studies of this compound against such targets would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions, which are critical for its biological activity. nih.govmdpi.com
The results of docking simulations are often presented in a table summarizing the binding affinity (e.g., docking score or binding energy in kcal/mol) and the specific amino acid residues involved in the interaction. The following table is a representative example of how such data would be presented for a related compound, as specific data for this compound is not available.
Table 1: Representative Ligand-Protein Docking Results for a Sulfonamide Derivative (Note: This data is illustrative and not specific to this compound)
| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| Carbonic Anhydrase II | 2AW1 | Acetazolamide | -8.5 | His94, His96, His119, Thr199, Thr200 | H-Bond, Zinc Coordination |
| Dihydropteroate Synthase | 1AJ0 | Sulfamethoxazole | -7.9 | Arg63, Ser219, Arg220 | H-Bond, Pi-Cation |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtiu.edu.iq This approach is vital in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. nih.govtandfonline.com For a class of compounds including this compound, QSAR models can provide insights into the structural features that are important for their biological effects.
The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., connectivity indices). nih.govresearchgate.net
Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). nih.govtiu.edu.iq The goal is to identify the descriptors that have the most significant impact on the activity. For instance, in the case of sulfonamides, descriptors related to molecular volume, polarizability, and specific atomic distances have been shown to be important for their activity. researchgate.net
The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.govtiu.edu.iq A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov Studies on related sulfonamide and pyridine derivatives have successfully used QSAR to identify key structural requirements for various biological activities, such as anticancer and antimicrobial effects. nih.govnih.gov
The findings from a QSAR study are often summarized in a table that lists the significant molecular descriptors and their statistical parameters in the final model. Below is an illustrative example of such a table for a series of related sulfonamide derivatives.
Table 2: Representative QSAR Model for a Series of Sulfonamide Derivatives (Note: This data is illustrative and not specific to this compound)
| Descriptor | Description | Coefficient | p-value |
| GATS1v | Geary autocorrelation of lag 1 weighted by van der Waals volumes | 0.25 | <0.05 |
| BEHm4 | Highest eigenvalue n. 4 of Burden matrix / weighted by atomic masses | -0.18 | <0.05 |
| T(O..S) | Sum of topological distances between O..S atoms | 0.32 | <0.01 |
| X1A | Average connectivity index chi-1 | -0.21 | <0.05 |
Chemical Reactivity and Derivatization Strategies for N Ethyl 6 Fluoropyridine 3 Sulfonamide
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient, making it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. This deactivation is further intensified in N-Ethyl-6-fluoropyridine-3-sulfonamide by the presence of two powerful electron-withdrawing groups: the fluorine atom at the 6-position and the ethylsulfonamide group at the 3-position. Consequently, electrophilic substitution on this pyridine ring is exceptionally challenging and typically requires harsh reaction conditions.
When such reactions are forced to proceed, the directing effects of the existing substituents govern the position of the incoming electrophile. The sulfonamide group is a meta-director, while the fluorine atom is an ortho-, para-director. However, the strong deactivating nature of both groups and the pyridine nitrogen makes predicting the regioselectivity complex. Generally, electrophiles would be expected to add at the C-5 position, which is meta to the sulfonamide group and ortho to the fluorine, though yields are often low. Classic EAS reactions like nitration, halogenation, and Friedel-Crafts reactions are unlikely to proceed efficiently on this highly deactivated ring system.
Nucleophilic Substitution Reactions Involving the Fluorine Atom (SNAr)
In stark contrast to its inertness towards electrophiles, the 6-fluoro substituent on the pyridine ring is highly activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the ring nitrogen and the sulfonamide group create a significant partial positive charge at the C-6 position, facilitating attack by nucleophiles.
Research has consistently shown that 2-fluoropyridines are exceptionally reactive in SNAr reactions, often reacting hundreds of times faster than their 2-chloro counterparts. acs.org This high reactivity allows for the displacement of the fluorine atom under mild conditions with a wide array of nucleophiles. acs.orgacs.org This makes SNAr the most reliable and versatile strategy for functionalizing the pyridine core of this compound.
A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse library of substituted pyridine-3-sulfonamides.
| Nucleophile Type | Example Nucleophile | Typical Conditions | Product Type |
|---|---|---|---|
| O-Nucleophiles | Alcohols, Phenols | KOtBu, THF, 50 °C | 6-Alkoxy/Aryloxy-pyridines |
| N-Nucleophiles | Primary/Secondary Amines, Amides, N-Heterocycles | K₂CO₃ or other base, DMSO or DMF, 80-120 °C | 6-Amino/Amido/Heterocyclyl-pyridines |
| S-Nucleophiles | Thiols | NaH, THF, 50 °C | 6-Thioether-pyridines |
| C-Nucleophiles | Potassium Cyanide (KCN) | DMSO, 120 °C | 6-Cyano-pyridines |
The mild conditions required for these transformations ensure high functional group tolerance, allowing for the late-stage functionalization of complex molecules containing the this compound core. acs.orgnih.gov
Modifications at the Sulfonamide Nitrogen and Sulfur Centers
The N-ethyl-sulfonamide group provides additional sites for chemical modification. The nitrogen atom, after deprotonation with a suitable base, can act as a nucleophile, enabling N-alkylation or N-acylation reactions.
N-Alkylation/N-Acylation: The sulfonamide proton can be removed by a strong base (e.g., NaH) to generate a sulfonamidate anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N,N-disubstituted sulfonamides. This allows for the introduction of a wide range of functional groups onto the nitrogen atom.
Reactions at the Sulfur Center: While the sulfur atom in a sulfonamide is generally stable, reactions involving the cleavage of the S-N or S-C bonds can occur under specific, often harsh, conditions. For instance, hydrolysis of the sulfonamide bond can happen under strong acidic or basic conditions. acs.org However, for synthetic purposes, modifications at the nitrogen or on the pyridine ring are far more common and facile.
The synthesis of pyridine-based sulfonamides typically involves the reaction of a corresponding sulfonyl chloride with an amine. eurjchem.comnih.gov This fundamental reaction can be used to create a variety of N-substituted analogues.
Palladium-Catalyzed Cross-Coupling Reactions at Fluorinated Pyridine Positions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While aryl fluorides are generally the least reactive among aryl halides (reactivity order: I > Br > OTf > Cl > F), their use in cross-coupling reactions is an area of active research. libretexts.org Specific catalyst systems have been developed that can activate the strong C-F bond, allowing this compound to potentially participate in these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl fluoride (B91410) with a boronic acid or ester to form a C-C bond. Specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands are often required to facilitate the challenging oxidative addition step to the C-F bond. nih.govorganic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between the aryl fluoride and a terminal alkyne. soton.ac.ukwikipedia.orgscirp.org It typically requires a palladium catalyst and a copper(I) co-catalyst. As with Suzuki coupling, harsh conditions or highly specialized catalysts may be needed for C-F activation.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl fluoride with an amine. researchgate.netwikipedia.orgnih.gov It provides an alternative to the SNAr reaction for introducing amino groups and can sometimes offer complementary reactivity or substrate scope.
| Reaction | Coupling Partner | Catalyst System (Typical for Halopyridines) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand (e.g., SPhos, XPhos) | Pyridine-Aryl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Amine Base | Pyridine-Alkyne |
| Buchwald-Hartwig | Amine (R-NH₂) | Pd Catalyst + Bulky Phosphine Ligand (e.g., BINAP, Josiphos) | Pyridine-Amine |
Synthesis of this compound Analogues and Conformationally Restricted Derivatives
The synthesis of analogues of this compound can be achieved through various strategies, building upon the reactivity patterns described above.
Varying the N-Substituent: A straightforward approach involves reacting 6-fluoropyridine-3-sulfonyl chloride with different primary or secondary amines to generate a library of N-substituted analogues.
Modification via SNAr: Using this compound as a starting material, a wide range of analogues can be synthesized by displacing the 6-fluoro substituent with various nucleophiles as detailed in section 5.2. acs.org
Conformationally Restricted Derivatives: To study structure-activity relationships, conformationally restricted analogues are often synthesized. This can be achieved by creating cyclic structures involving the sulfonamide moiety. For example, intramolecular reactions can lead to the formation of cyclic sulfonamides (sultams) if a suitable functional group is present on the N-ethyl group or on the pyridine ring, which could be installed via SNAr or cross-coupling reactions.
Investigation of Reaction Mechanisms for this compound Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.
SNAr Mechanism: The SNAr reaction on electron-deficient rings like 6-fluoropyridine typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net In the second, usually rapid, step, the fluoride ion is eliminated to restore aromaticity. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer intermediate, contributing to its high reactivity as a leaving group in SNAr reactions. acs.org Some studies suggest that under certain conditions, the reaction may proceed through a concerted (cSNAr) pathway, bypassing the formation of a distinct intermediate. acs.org
Palladium-Catalyzed Cross-Coupling Mechanism: The general catalytic cycle for these reactions involves three key steps: nobelprize.orglibretexts.org
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-fluorine bond to form a Pd(II) intermediate. This is typically the rate-limiting step for C-F bonds.
Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.
The efficiency of each step is highly dependent on the choice of palladium precursor, ligands, base, and solvent, which must be carefully optimized for the challenging activation of the C-F bond.
Biochemical and Mechanistic Probes: in Vitro Interactions of N Ethyl 6 Fluoropyridine 3 Sulfonamide
In Vitro Assay Development for Enzyme Inhibition Studies
The evaluation of a compound's potential to modulate enzyme activity is a foundational step in biochemical profiling. For N-Ethyl-6-fluoropyridine-3-sulfonamide, this involves the development and application of specific in vitro assays designed to quantify its inhibitory effects.
Enzyme Kinetic Analysis Methodologies
To understand the mechanism by which this compound may inhibit an enzyme, detailed kinetic studies are necessary. These methodologies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor. By analyzing the data using models such as Michaelis-Menten kinetics and Lineweaver-Burk plots, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate key inhibitory constants such as the Ki value. While specific enzyme targets for this compound are not detailed in publicly available literature, the general approach would involve selecting a relevant enzyme, a corresponding substrate that produces a detectable signal (e.g., colorimetric or fluorescent), and systematically titrating the compound to observe its effect on the reaction velocity.
High-Throughput Screening (HTS) Approaches for Biochemical Target Identification
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific biological target. In the context of this compound, HTS could be employed to identify its potential enzyme targets from a broad panel. This process utilizes miniaturized assay formats, often in 384- or 1536-well plates, and automated liquid handling to screen thousands of interactions simultaneously. The assays are designed to produce a robust signal (e.g., fluorescence, luminescence, or absorbance) that is altered when the compound interacts with the target. A successful HTS campaign would identify "hits" where this compound demonstrates significant activity, which would then be validated through more detailed secondary assays.
Receptor Binding Assays and Ligand-Target Interaction Methodologies
To determine if this compound interacts with specific receptors, receptor binding assays are employed. These assays measure the affinity of a ligand for its receptor. A common method is the competitive binding assay, where this compound would compete with a known radiolabeled or fluorescently labeled ligand for binding to the receptor. The amount of labeled ligand displaced is proportional to the affinity of the test compound. Techniques such as radioligand binding assays, fluorescence polarization, or surface plasmon resonance can provide quantitative data on binding affinity (Kd) and kinetics (kon and koff).
Protein Crystallography and Structural Biology Approaches for Ligand-Bound Complexes
Should this compound be identified as a potent binder or inhibitor of a specific protein, protein crystallography could provide atomic-level insights into the interaction. This powerful technique involves crystallizing the target protein in complex with the compound and then using X-ray diffraction to determine the three-dimensional structure. The resulting electron density map reveals the precise binding mode of this compound within the protein's active or allosteric site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are critical for its activity.
Cellular Permeability and Distribution Studies in In Vitro Cellular Models (Mechanistic Focus Only)
Understanding a compound's ability to cross cellular membranes is essential for its potential as a biological probe. In vitro cellular models, such as Caco-2 or MDCK cell monolayers, are used to assess the permeability of this compound. These cells form tight junctions in culture, mimicking biological barriers. The compound is added to one side of the monolayer (apical), and its appearance on the other side (basolateral) is measured over time to determine its apparent permeability coefficient (Papp). Mechanistic studies would further investigate the transport mechanism, such as passive diffusion or active transport, by using specific inhibitors of transport proteins.
Design of Fluorescent Probes and Chemical Tools Incorporating this compound
The core structure of this compound could potentially serve as a scaffold for the development of more complex chemical tools. For instance, a fluorescent dye could be chemically linked to the molecule to create a fluorescent probe. Such a probe could be used in cellular imaging studies to visualize the localization of the compound or its target within the cell. The design of such probes requires careful consideration of the attachment point of the fluorophore to ensure that the biological activity of the parent molecule is retained.
Applications of N Ethyl 6 Fluoropyridine 3 Sulfonamide As a Molecular Scaffold and Research Tool
Utility in the Synthesis of Advanced Heterocyclic Systems
While direct studies detailing the use of N-Ethyl-6-fluoropyridine-3-sulfonamide in the synthesis of advanced heterocyclic systems are not extensively documented in publicly available literature, the inherent reactivity of its constituent functional groups suggests its potential as a versatile precursor. The fluoropyridine core is a common motif in medicinal chemistry, and the sulfonamide group can participate in various chemical transformations.
The pyridine (B92270) ring can undergo nucleophilic aromatic substitution, where the fluorine atom can be displaced by a variety of nucleophiles, leading to the formation of more complex heterocyclic structures. Furthermore, the sulfonamide nitrogen can be functionalized or participate in cyclization reactions to form fused heterocyclic systems. The ethyl group on the sulfonamide can also be modified, although this is generally less common. The combination of these reactive sites makes this compound a promising starting material for the construction of novel polycyclic and polyfunctionalized heterocyclic compounds with potential applications in drug discovery and materials science.
Application as a Building Block in Complex Molecular Architectures
The concept of using well-defined molecular fragments, or building blocks, is central to modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials applications. This compound embodies the qualities of a useful building block due to its distinct and modifiable functional groups.
The fluoropyridylsulfonamide scaffold can be incorporated into larger molecules through various coupling reactions. For instance, the pyridine ring can be functionalized with other aromatic or aliphatic groups via cross-coupling reactions, leveraging the reactivity of the pyridine nitrogen or potentially after conversion of the fluorine to other functional groups. The sulfonamide moiety can also serve as a handle for attaching the molecule to other scaffolds or for modulating the physicochemical properties, such as solubility and lipophilicity, of the final complex molecule. This modular nature allows for the systematic exploration of chemical space in the design of new bioactive compounds or functional materials.
Role as a Precursor in Radiochemistry for Isotopic Labeling (e.g., with Fluorine-18)
One of the most significant and well-explored applications of compounds structurally related to this compound is in the field of radiochemistry, specifically as precursors for the synthesis of positron emission tomography (PET) radiotracers labeled with Fluorine-18 (¹⁸F). The 6-fluoropyridine-3-sulfonamide (B12313616) core is an excellent substrate for nucleophilic radiofluorination.
In this process, a suitable leaving group, often a nitro group or a halogen at the 6-position of the pyridine ring, is displaced by [¹⁸F]fluoride. The resulting ¹⁸F-labeled this compound can then be used as a radiotracer itself or as a prosthetic group that is subsequently attached to a larger biomolecule of interest, such as a peptide or a small molecule drug. The relatively long half-life of ¹⁸F (109.8 minutes) allows for multi-step radiosynthesis and imaging studies of physiological processes.
A notable example of a structurally similar compound is N-(6-[¹⁸F]Fluoropyridin-3-yl)glycine, which has been investigated as a PET agent for renal imaging. The synthesis of such tracers typically involves the nucleophilic substitution of a leaving group on the pyridine ring with [¹⁸F]fluoride.
Table 1: Examples of Structurally Related PET Radiotracers
| Radiotracer | Precursor | Application |
|---|---|---|
| N-(6-[¹⁸F]Fluoropyridin-3-yl)glycine | N-(6-Nitropyridin-3-yl)glycine | Renal Imaging |
This table presents data for compounds structurally related to this compound to illustrate the application of the core scaffold in PET radiochemistry.
Contribution to the Development of New Synthetic Methodologies
The synthesis and reactivity of fluorinated pyridines and sulfonamides are of ongoing interest to organic chemists. While specific methodologies developed using this compound are not widely reported, the challenges associated with the selective functionalization of such molecules often drive the innovation of new synthetic methods.
For example, the development of efficient methods for the introduction of the fluorine atom onto the pyridine ring or for the selective modification of the sulfonamide group in the presence of the fluoropyridine moiety can lead to new synthetic strategies with broader applications. Research in this area could involve the exploration of novel catalysts for cross-coupling reactions, the development of new protecting group strategies, or the discovery of unique reaction pathways that leverage the electronic properties of the fluoropyridine system. The insights gained from studying the reactivity of this compound can contribute to the broader toolkit of synthetic organic chemistry.
This compound as a Chemical Probe for Fundamental Biological Research
A chemical probe is a small molecule used to study and manipulate biological systems. Given the prevalence of the sulfonamide and fluoropyridine motifs in medicinal chemistry, this compound and its derivatives have the potential to be developed into chemical probes for fundamental biological research.
The sulfonamide group is a well-known pharmacophore found in a wide range of drugs, including antibiotics and diuretics. The fluoropyridine moiety can influence the molecule's binding affinity and metabolic stability. By systematically modifying the structure of this compound, researchers can create a library of compounds to screen for activity against various biological targets, such as enzymes or receptors.
Once a compound with specific biological activity is identified, it can be used as a chemical probe to investigate the role of its target protein in cellular pathways and disease processes. For example, if a derivative of this compound is found to be a potent and selective inhibitor of a particular kinase, it can be used to study the function of that kinase in cell signaling. The development of such probes is crucial for target validation in drug discovery and for advancing our understanding of basic biology.
Future Research Directions and Unexplored Avenues for N Ethyl 6 Fluoropyridine 3 Sulfonamide
Integration of N-Ethyl-6-fluoropyridine-3-sulfonamide into Emerging Chemical Synthesis Technologies
The synthesis of this compound and its analogues can be significantly advanced by adopting emerging chemical synthesis technologies. Traditional methods for creating sulfonamides often involve the reaction of a sulfonyl chloride with an amine, which can have limitations regarding functional group tolerance and the availability of starting materials. acs.org Modern approaches offer milder conditions and broader substrate scopes.
Key emerging technologies applicable to the synthesis include:
Late-Stage Functionalization: Recent breakthroughs in C-H activation and fluorination can be applied to pyridine (B92270) and sulfonamide scaffolds. For instance, methods for the formal meta-C-H-fluorination of pyridines could be adapted to introduce the fluorine atom at a late stage of the synthesis, allowing for the rapid generation of diverse analogues. nih.govacs.org
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. This technology would be particularly beneficial for potentially hazardous reactions, such as direct fluorination, and for the multi-step synthesis of complex derivatives of this compound.
Photoredox Catalysis: Light-mediated reactions have emerged as powerful tools for forming C-C and C-heteroatom bonds under mild conditions. This could be employed for the derivatization of the pyridine ring or the ethyl group of this compound.
Novel Fluorinating Reagents: The development of new, safer, and more selective fluorinating agents is ongoing. researchgate.net Investigating the use of these reagents for the synthesis of this compound could lead to more efficient and environmentally friendly processes.
By integrating these technologies, researchers can overcome some of the limitations of traditional synthetic methods and accelerate the discovery of novel derivatives with enhanced properties.
Advanced Computational Modeling for Novel Derivative Design and Reactivity Prediction
Computational chemistry provides a powerful toolkit for designing novel derivatives of this compound and predicting their chemical reactivity and biological activity. Density Functional Theory (DFT) and other quantum chemical methods can be employed to understand the electronic structure and predict various molecular properties. researchgate.net
Specific areas for computational investigation include:
Structure-Activity Relationship (SAR) Studies: Computational models can be used to perform in silico modifications of the this compound structure. By systematically altering substituents on the pyridine ring and the sulfonamide nitrogen, it is possible to predict how these changes will affect properties such as binding affinity to biological targets.
Reactivity Prediction: DFT calculations can elucidate the reactivity of different positions on the molecule, guiding synthetic efforts. For example, predicting the most likely sites for electrophilic or nucleophilic attack can help in designing efficient synthetic routes for derivatization.
Pharmacophore Modeling: If a biological target is identified, pharmacophore models can be developed based on the structure of this compound. These models can then be used to screen virtual libraries of compounds to identify other potential lead structures.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interaction with biological macromolecules, such as enzymes or receptors. This can help in understanding the mechanism of action and in designing derivatives with improved binding characteristics.
The following table outlines a hypothetical computational study to explore the properties of this compound derivatives:
| Derivative | Modification | Predicted Property Change | Rationale |
| Analog 1 | Replacement of ethyl group with a cyclopropyl group | Increased metabolic stability | The cyclopropyl group is known to block sites of metabolism. |
| Analog 2 | Addition of a methyl group to the pyridine ring | Altered electronic properties and steric hindrance | A methyl group can influence the pKa of the pyridine nitrogen and affect binding. |
| Analog 3 | Replacement of the fluoro group with a trifluoromethyl group | Increased lipophilicity and binding affinity | The trifluoromethyl group can enhance interactions with hydrophobic pockets in a target protein. |
These computational approaches can significantly de-risk and accelerate the experimental drug discovery and materials science research process.
Exploration of this compound in Supramolecular Chemistry
The sulfonamide group is a well-known hydrogen bond donor and acceptor, making this compound an interesting building block for supramolecular chemistry. The pyridine nitrogen also provides an additional site for non-covalent interactions.
Potential research directions in this area include:
Crystal Engineering: The ability of sulfonamides to form robust hydrogen-bonded networks can be exploited to design crystalline materials with specific architectures and properties. nih.gov The fluorine atom can also participate in halogen bonding, further directing the crystal packing.
Self-Assembling Systems: In solution, this compound and its derivatives could self-assemble into well-defined nanostructures, such as gels, vesicles, or fibers, driven by a combination of hydrogen bonding, π-π stacking of the pyridine rings, and solvophobic effects.
Host-Guest Chemistry: The pyridine ring of this compound could act as a guest that binds within the cavity of a larger host molecule. Alternatively, derivatives could be designed to act as hosts for specific guest molecules.
The study of the supramolecular chemistry of this compound could lead to the development of new functional materials, such as sensors, catalysts, or drug delivery systems.
Development of High-Throughput Synthetic Approaches for Analogues
To efficiently explore the chemical space around this compound, high-throughput synthesis methods are essential. These approaches allow for the rapid generation of large libraries of related compounds for screening.
Strategies for high-throughput synthesis include:
Parallel Synthesis: By using multi-well plates, a large number of reactions can be carried out simultaneously under different conditions or with different starting materials. This is particularly useful for optimizing reaction conditions and for generating libraries of analogues with variations at specific positions.
Solid-Phase Synthesis: Attaching the this compound scaffold to a solid support allows for the use of excess reagents and simplified purification, as unreacted reagents and byproducts can be washed away.
Diversity-Oriented Synthesis: This approach aims to create structurally diverse and complex molecules from a common starting material. By applying a series of branching reaction pathways, a wide range of chemical space can be explored.
The development of robust high-throughput synthetic routes will be crucial for systematically investigating the structure-activity relationships of this compound derivatives in various applications.
Potential for this compound in Advanced Materials Science (if structurally relevant)
The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, making them attractive for applications in materials science. mdpi.comnbinno.com Fluorinated pyridines, in particular, are of interest for their unique electronic properties. rsc.org
Potential applications in materials science for this compound and its derivatives include:
Organic Electronics: The electron-withdrawing nature of the fluorine atom and the pyridine ring could make derivatives of this compound suitable for use as n-type semiconductors in organic thin-film transistors (OTFTs) or as components in organic light-emitting diodes (OLEDs).
Polymers: this compound could be functionalized with polymerizable groups and incorporated into polymers. The resulting fluorinated polymers may exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy.
Liquid Crystals: The rigid, polar structure of the fluorinated pyridine sulfonamide core could be a component of liquid crystalline materials. The properties of such materials could be tuned by modifying the substituents on the molecule.
Research in this area would involve the synthesis of appropriately functionalized derivatives and the characterization of their material properties.
Mechanistic Elucidation of Novel Biochemical Interactions in In Vitro Systems
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide range of drugs with diverse mechanisms of action. nih.govajchem-b.com Many sulfonamide-containing drugs act as enzyme inhibitors. wikipedia.org The fluorinated pyridine moiety can also contribute to biological activity. mdpi.com
Future in vitro studies could focus on:
Enzyme Inhibition Assays: Screening this compound and its analogues against a panel of enzymes, particularly those known to be inhibited by other sulfonamides (e.g., carbonic anhydrases, kinases), could reveal novel biological activities. researchgate.netmdpi.comnih.gov
Receptor Binding Assays: The compound could be tested for its ability to bind to various receptors, particularly those in the central nervous system, where many pyridine-containing compounds are active.
Antimicrobial and Antiviral Activity: Given the history of sulfonamides as antimicrobial agents and the known antimicrobial and antiviral activities of some pyridine derivatives, it would be worthwhile to evaluate this compound for these properties. acs.orgmdpi.com
Mechanism of Action Studies: If a biological activity is identified, further studies would be needed to elucidate the precise mechanism of action. This could involve techniques such as X-ray crystallography of the compound bound to its target protein, as well as various biochemical and cell-based assays.
A systematic in vitro screening approach could uncover previously unknown biological activities for this class of compounds, opening up new avenues for therapeutic development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Ethyl-6-fluoropyridine-3-sulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general protocol involves reacting 6-fluoropyridine-3-sulfonyl chloride with ethylamine in anhydrous pyridine under nitrogen, using DMAP (4-dimethylaminopyridine) as a catalyst . Optimization requires monitoring reaction time (2–6 hours), temperature (0°C to room temperature), and stoichiometric ratios (1:1.1 molar ratio of sulfonyl chloride to amine). Purity is enhanced via column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization . Characterization via /-NMR and FT-IR is critical to confirm sulfonamide bond formation and fluorine substitution.
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies for fluorinated sulfonamides?
- Methodological Answer : Variations in NMR shifts (e.g., -NMR δ 7.8–8.2 ppm for pyridine protons) may arise from solvent effects (DMSO vs. CDCl), concentration, or impurities. To resolve contradictions, cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, crystallographic data (e.g., bond angles and torsion angles) from analogous pyridine sulfonamides (e.g., 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide) can provide structural benchmarks .
Advanced Research Questions
Q. What strategies are effective for studying the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Design accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase) and quantify hydrolytic byproducts (e.g., 6-fluoropyridine-3-sulfonic acid). Compare kinetics using Arrhenius plots to extrapolate shelf-life under ambient conditions. Fluorine’s electron-withdrawing effect typically enhances stability in acidic media but may increase susceptibility to nucleophilic attack in alkaline environments .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, aiding in understanding interactions with metal catalysts (e.g., Pd or Cu in cross-coupling reactions). Validate predictions with experimental data, such as regioselectivity in Suzuki-Miyaura couplings .
Q. What experimental approaches resolve contradictions in reported solubility profiles of fluorinated sulfonamides?
- Methodological Answer : Employ a tiered solubility screen:
- Step 1 : Test solubility in 20 solvents (e.g., DMSO, THF, ethyl acetate) via gravimetric analysis.
- Step 2 : Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity.
- Step 3 : For low-solubility cases, formulate co-crystals with succinic acid or caffeine to enhance bioavailability. Discrepancies in literature often stem from unrecorded polymorphic forms or impurities .
Data Analysis and Interpretation
Q. How should researchers handle conflicting bioactivity data for sulfonamide analogs in structure-activity relationship (SAR) studies?
- Methodological Answer : Reconcile contradictions by standardizing assay conditions (e.g., cell line selection, incubation time) and validating via orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity). For fluorinated analogs, fluorine’s position (para vs. meta) significantly impacts electronic effects and binding affinity. Use multivariate regression to isolate structural determinants (e.g., logP, polar surface area) driving bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
